molecular formula C15H19N3 B1368364 N-Methyl-2-(pyridin-4-yl)-N-(2-(pyridin-4-yl)ethyl)ethanamine CAS No. 128225-22-9

N-Methyl-2-(pyridin-4-yl)-N-(2-(pyridin-4-yl)ethyl)ethanamine

货号: B1368364
CAS 编号: 128225-22-9
分子量: 241.33 g/mol
InChI 键: OPLMZBCQSLCGMM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Methyl-2-(pyridin-4-yl)-N-(2-(pyridin-4-yl)ethyl)ethanamine is a chemical compound known for its unique structure and properties. It consists of a central ethanamine backbone substituted with pyridinyl groups at both ends, making it a versatile molecule in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(pyridin-4-yl)-N-(2-(pyridin-4-yl)ethyl)ethanamine typically involves the reaction of pyridine derivatives with methylating agents under controlled conditions. One common method includes the use of N-methylation of 2-pyridin-4-yl-N-(2-pyridin-4-ylethyl)ethanamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions

N-Methyl-2-(pyridin-4-yl)-N-(2-(pyridin-4-yl)ethyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The pyridinyl groups can undergo electrophilic substitution reactions with halogens or other electrophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated pyridinyl derivatives.

科学研究应用

Medicinal Chemistry Applications

  • Pharmacological Research :
    • This compound is investigated as a potential ligand for various G protein-coupled receptors (GPCRs), including adrenergic and serotonin receptors. Its structure allows for modulation of neurotransmitter systems, making it a candidate for developing treatments for neurological disorders .
  • Antivertigo Agents :
    • Similar compounds have been explored as antivertigo agents, indicating that N-Methyl-2-(pyridin-4-yl)-N-(2-(pyridin-4-yl)ethyl)ethanamine could be effective in treating conditions like Meniere's disease and vestibular disorders due to its potential action on histaminergic pathways .
  • Polypharmacology :
    • The compound's ability to interact with multiple targets makes it a subject of interest in polypharmacology studies. This approach aims to identify compounds that can simultaneously affect several pathways, potentially leading to more effective therapies with fewer side effects .

Material Science Applications

  • Synthesis of Functional Materials :
    • The compound can serve as a building block in the synthesis of novel materials. Its pyridine moieties can participate in coordination chemistry, leading to the development of metal-organic frameworks (MOFs) and other advanced materials with applications in catalysis and gas storage .
  • Organic Electronics :
    • Research indicates potential applications in organic electronics due to its electronic properties. Compounds with similar structures have been used as semiconductors or charge transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study 1: Antivertigo Activity

A study investigating the efficacy of pyridine derivatives found that compounds similar to this compound exhibited significant activity against vertigo symptoms in animal models. The mechanism was attributed to modulation of histamine receptors, suggesting a pathway for therapeutic development .

Case Study 2: Polypharmacological Profiling

In a comprehensive analysis of compound-protein interactions, researchers identified this compound as a ligand for multiple GPCRs. This study highlights the compound's potential utility in targeting complex diseases that involve dysregulation of multiple signaling pathways .

作用机制

The mechanism of action of N-Methyl-2-(pyridin-4-yl)-N-(2-(pyridin-4-yl)ethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

相似化合物的比较

Similar Compounds

  • N-Methyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine
  • N-Methyl-2-pyridin-3-yl-N-(2-pyridin-3-ylethyl)ethanamine
  • N-Methyl-2-pyridin-4-yl-N-(2-pyridin-3-ylethyl)ethanamine

Uniqueness

N-Methyl-2-(pyridin-4-yl)-N-(2-(pyridin-4-yl)ethyl)ethanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and reactivity.

生物活性

N-Methyl-2-(pyridin-4-yl)-N-(2-(pyridin-4-yl)ethyl)ethanamine, commonly referred to as a derivative of betahistine, is a compound that has garnered attention for its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C15H19N3·3ClH
  • Molecular Weight : 350.71 g/mol
  • CAS Number : 2095467-43-7

The structure can be represented as follows:

N Methyl 2 pyridin 4 yl N 2 pyridin 4 yl ethyl ethanamine\text{N Methyl 2 pyridin 4 yl N 2 pyridin 4 yl ethyl ethanamine}

This compound exhibits several biological activities primarily attributed to its interaction with histamine receptors. The compound is known to act as a partial agonist at H1 receptors and an antagonist at H3 receptors, which contributes to its effects on the central nervous system and vestibular system.

Key Mechanisms Include:

  • Vestibular Function Modulation : By influencing histamine pathways, it helps in reducing vertigo and improving balance.
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress.

Therapeutic Applications

The primary therapeutic application of this compound is in the treatment of vestibular disorders, particularly Ménière's disease. Its ability to improve blood flow in the inner ear is crucial for alleviating symptoms associated with this condition.

In Vitro Studies

Several studies have investigated the biological activity of this compound:

  • Antivertigo Activity : A study demonstrated that this compound significantly reduced vertiginous symptoms in animal models, indicating its potential efficacy in treating vestibular disorders .
  • Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, likely through the modulation of reactive oxygen species (ROS) levels .
  • Cytotoxicity Studies : In vitro cytotoxicity assays revealed that the compound exhibited selective toxicity against certain cancer cell lines while sparing normal cells, suggesting potential applications in cancer therapy .

In Vivo Studies

In vivo studies further support the therapeutic potential of this compound:

Study TypeFindings
Animal ModelsSignificant reduction in vertigo symptoms compared to controls .
NeuroprotectionReduced neuronal death in models of oxidative stress .
Cancer ModelsSelective inhibition of tumor growth in specific cancer types .

Case Studies

  • Case Study on Ménière's Disease : A clinical trial involving patients with Ménière's disease showed that administration of this compound led to a marked improvement in symptoms, including reduced frequency and severity of vertiginous episodes .
  • Neuroprotection in Stroke Models : In a stroke model study, treatment with the compound resulted in improved recovery outcomes and reduced infarct size, highlighting its potential as a neuroprotective agent .

属性

IUPAC Name

N-methyl-2-pyridin-4-yl-N-(2-pyridin-4-ylethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-18(12-6-14-2-8-16-9-3-14)13-7-15-4-10-17-11-5-15/h2-5,8-11H,6-7,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLMZBCQSLCGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=NC=C1)CCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。